molecular formula C9H9BrFNO B15249892 (S)-5-Bromo-7-fluorochroman-4-amine

(S)-5-Bromo-7-fluorochroman-4-amine

Cat. No.: B15249892
M. Wt: 246.08 g/mol
InChI Key: YSWPWJMKDVVYGT-ZETCQYMHSA-N
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Description

(S)-5-Bromo-7-fluorochroman-4-amine is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and fluorine atoms in the compound’s structure can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Bromo-7-fluorochroman-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: The fluorine atom is introduced using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Bromo-7-fluorochroman-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) for azide substitution and sodium methoxide (NaOMe) for methoxy substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield azides or methoxy derivatives.

Scientific Research Applications

(S)-5-Bromo-7-fluorochroman-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-5-Bromo-7-fluorochroman-4-amine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological context and are often elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-5-Bromo-7-fluorochroman-4-amine include other chroman derivatives with different substituents, such as:

  • (S)-5-Bromo-7-chlorochroman-4-amine
  • (S)-5-Bromo-7-methylchroman-4-amine
  • (S)-5-Bromo-7-iodochroman-4-amine

Uniqueness

The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which can impart distinct chemical and biological properties compared to other chroman derivatives. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H9BrFNO

Molecular Weight

246.08 g/mol

IUPAC Name

(4S)-5-bromo-7-fluoro-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H9BrFNO/c10-6-3-5(11)4-8-9(6)7(12)1-2-13-8/h3-4,7H,1-2,12H2/t7-/m0/s1

InChI Key

YSWPWJMKDVVYGT-ZETCQYMHSA-N

Isomeric SMILES

C1COC2=C([C@H]1N)C(=CC(=C2)F)Br

Canonical SMILES

C1COC2=C(C1N)C(=CC(=C2)F)Br

Origin of Product

United States

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